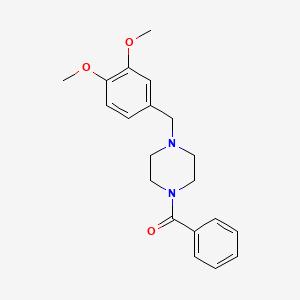
2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves condensation reactions between aldehyde and hydrazine derivatives. For instance, similar compounds have been prepared by reacting 4-chlorobenzaldehyde with various hydrazine derivatives under controlled conditions to form hydrazones with specific structural features (Tian Da-ting et al., 2013). These synthesis procedures often aim to optimize yields and purity through the careful selection of reactants, solvents, and reaction conditions.
Molecular Structure Analysis
The molecular structure of hydrazones, including 2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone, is characterized by X-ray diffraction analysis and spectroscopic methods. These studies reveal the planarity of the hydrazone molecule except for certain moieties and highlight the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the crystal packing and stability of these compounds (Tian Da-ting et al., 2013).
Chemical Reactions and Properties
Hydrazones, including 2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone, participate in various chemical reactions, such as tautomerism, which involves the shift of a hydrogen atom and a double bond within the molecule. This tautomerism affects the compound's reactivity and interaction with other molecules. The specific chemical reactions and properties of these compounds are dependent on their molecular structure, which is influenced by the substituents attached to the core hydrazone structure (S. I. Levchenkov et al., 2013).
Physical Properties Analysis
The physical properties of hydrazones, such as solubility, melting point, and crystalline structure, are closely related to their molecular configuration and intermolecular forces. X-ray crystallography studies provide insights into the crystal structure, highlighting the role of hydrogen bonding and stacking interactions in stabilizing the crystal lattice. These physical properties are crucial for understanding the compound's behavior in different environments and for its potential application in various fields (L. Popov et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone, including reactivity with other chemical species, stability under various conditions, and potential for forming complexes with metals or other molecules, are determined by its functional groups and molecular geometry. Research into these properties can uncover potential applications in catalysis, material science, and as ligands in coordination chemistry (Raghavendra P. Bakale et al., 2014).
特性
IUPAC Name |
4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-13-8-4-1-5-10(13)9-18-20-15-12-7-3-2-6-11(12)14(17)19-21-15/h1-9H,(H,20,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCDFSWVKFIWSE-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)

![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)


![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)